molecular formula C10H11BrN2O2 B8176437 4-Bromo-N-cyclopropyl-3-methyl-2-nitroaniline

4-Bromo-N-cyclopropyl-3-methyl-2-nitroaniline

Cat. No.: B8176437
M. Wt: 271.11 g/mol
InChI Key: MMXKVUQHXBNFIW-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopropyl-3-methyl-2-nitroaniline is an organic compound that features a bromine atom, a cyclopropyl group, a methyl group, and a nitro group attached to an aniline ring

Preparation Methods

The synthesis of 4-Bromo-N-cyclopropyl-3-methyl-2-nitroaniline typically involves multiple steps:

    Bromination: The addition of a bromine atom to the aromatic ring.

    Methylation: The addition of a methyl group.

These steps can be carried out under specific reaction conditions, often involving the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

4-Bromo-N-cyclopropyl-3-methyl-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, potentially altering the functional groups present on the aromatic ring.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as sodium hydroxide .

Scientific Research Applications

4-Bromo-N-cyclopropyl-3-methyl-2-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclopropyl-3-methyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and cyclopropyl groups can influence the compound’s binding affinity to various biological molecules. These interactions can affect cellular pathways and lead to specific biological effects .

Comparison with Similar Compounds

4-Bromo-N-cyclopropyl-3-methyl-2-nitroaniline can be compared to similar compounds such as:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

IUPAC Name

4-bromo-N-cyclopropyl-3-methyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-6-8(11)4-5-9(10(6)13(14)15)12-7-2-3-7/h4-5,7,12H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXKVUQHXBNFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])NC2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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